molecular formula C19H16F2N2O3 B11360040 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11360040
M. Wt: 358.3 g/mol
InChI Key: TXJQWXWYLPINSJ-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorinated phenyl groups, an oxazole ring, and a phenoxyacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of fluorinated phenyl groups, an oxazole ring, and a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16F2N2O3

Molecular Weight

358.3 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H16F2N2O3/c1-11-5-12(2)7-14(6-11)25-10-18(24)22-19-9-17(23-26-19)13-3-4-15(20)16(21)8-13/h3-9H,10H2,1-2H3,(H,22,24)

InChI Key

TXJQWXWYLPINSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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